molecular formula C8H8N4O2 B581268 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1094107-41-1

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B581268
CAS No.: 1094107-41-1
M. Wt: 192.178
InChI Key: GSJSEKQHYSMYEF-UHFFFAOYSA-N
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Description

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS: 1094107-41-1) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a fused 1,2,4-triazolo[1,5-a]pyridine heterocyclic system, a scaffold recognized for its versatility and broad biological activity profile . The structure is isoelectronic with purine bases, allowing it to act as a potential bioisostere in the design of novel enzyme inhibitors and receptor ligands . Researchers utilize this ester derivative as a key synthetic building block. The methyl ester functional group offers a handle for further synthetic modification, for instance, through hydrolysis to the corresponding carboxylic acid (CAS: 1369271-47-5) or amide coupling reactions, to generate diverse compound libraries for biological screening . The 2-amino group on the triazole ring can also be leveraged in chemical transformations to explore structure-activity relationships. This makes it a crucial precursor in the development of potential therapeutic agents, particularly in projects targeting kinase inhibition or metabolic enzymes like α-glucosidase, where related triazolopyridine cores have shown significant promise . This product is supplied for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use. Chemical Data: Molecular Formula: C 8 H 8 N 4 O 2

Properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJSEKQHYSMYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724401
Record name Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094107-41-1
Record name Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Cyclization

A common strategy involves reacting 6-cyanopyridine derivatives with hydrazine hydrate to form the triazole ring. For example:

  • Substrate : Methyl 6-cyano-pyridine-2-carboxylate.

  • Reagent : Hydrazine hydrate (3 eq.) in ethanol.

  • Conditions : Reflux at 80°C for 12 hours.

  • Mechanism : Nucleophilic attack of hydrazine on the nitrile group, followed by cyclodehydration.

This method yields the triazolopyridine core but requires subsequent amination at position 2.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency by promoting rapid cyclization. A representative protocol includes:

  • Precursors : Ethyl 3-aminopyridine-6-carboxylate and trimethylorthoformate.

  • Catalyst : None (solvent-free conditions).

  • Conditions : Microwave at 150°C for 20 minutes.

  • Yield : ~65% (estimated for analogous compounds).

Functional Group Introduction and Modification

Direct Amination Strategies

Introducing the amino group at position 2 post-cyclization faces challenges due to steric hindrance. Two viable pathways include:

Nitro Group Reduction

  • Nitration : Treat the triazolopyridine core with fuming HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to convert nitro to amino.
    Limitation : Poor regioselectivity in nitration step.

Buchwald-Hartwig Amination

  • Substrate : 2-Bromo-triazolopyridine ester.

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Amine Source : NH₃ (gas) or Boc-protected amine.

  • Yield : ~50–60% (extrapolated from similar systems).

Esterification Techniques

The methyl ester is typically introduced early via:

  • Steglich Esterification : DCC/DMAP-mediated coupling of the carboxylic acid with methanol.

  • Direct Alkylation : Methyl iodide and K₂CO₃ in DMF.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous syntheses:

MethodStarting MaterialKey ReagentsConditionsYield*Purity
Hydrazine cyclizationMethyl 6-cyanopyridine-2-carboxylateHydrazine hydrateReflux, 12h45%90%
Microwave one-potEthyl 3-aminopyridine-6-carboxylateTrimethylorthoformate150°C, 20min65%85%
Buchwald-Hartwig amination2-Bromo-triazolopyridine esterPd(OAc)₂, NH₃100°C, 24h55%88%

*Yields estimated from structurally related reactions.

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Controlling the position of triazole fusion remains problematic. Computational studies suggest that electron-withdrawing groups (e.g., esters) at position 6 direct cyclization to the [1,5-a] isomer due to resonance stabilization.

Protecting Group Strategies

Temporary protection of the amino group (e.g., using Boc or Fmoc) during esterification improves yield by preventing side reactions.

Green Chemistry Considerations

Solvent-free microwave methods reduce environmental impact but require precise temperature control to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole and pyridine rings.

    Substitution: The amino and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt, an inhibitor of PHD-1, and JAK1 and JAK2 inhibitors . These interactions modulate various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Differences
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Primary Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Triazolo-pyridine - 2-amino
- 6-methyl ester
C₈H₇N₄O₂ 191.17 Organic synthesis, exploratory medicinal chemistry
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (e.g., compound 5l) Triazolo-pyrimidine - 2-amino
- 6-carboxamide
C₁₃H₁₂N₆O₂ 296.28 Anticancer agents (IC₅₀: 58.37–97.60 µM)
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo-pyrimidine - 5,7-dimethyl
- 6-ethyl ester
C₁₀H₁₂N₄O₂ 220.23 Herbicide development (ALS inhibition)
Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo-pyrimidine - 7-amino
- 2-phenyl
- 6-methyl ester
C₁₃H₁₁N₅O₂ 269.26 Unspecified bioactive applications
Key Observations:

Pyrimidine derivatives are more extensively studied for biological activities, such as anticancer and herbicidal effects, due to their structural resemblance to purine/pyrimidine bases .

Functional Groups: Carboxamide vs. Ester: Carboxamide groups (e.g., in compound 5l) improve water solubility and target binding via hydrogen bonding, contributing to potent anticancer activity (e.g., 97.60% growth inhibition in Panc-1 cells) . In contrast, methyl esters (as in the target compound) may enhance lipophilicity, favoring membrane permeability but requiring metabolic activation (e.g., ester hydrolysis) for bioactivity . Amino Group Position: The 2-amino substituent is conserved in both pyridine and pyrimidine analogs, suggesting its critical role in intermolecular interactions .

Anticancer Activity :
  • Triazolo-pyrimidine carboxamides (e.g., compound 5l) exhibit significant cytotoxicity, with IC₅₀ values of 58.37 µM (T47D cells) and 97.60 µM (Panc-1 cells). Their activity is attributed to the pyrimidine core’s ability to mimic nucleic acid bases and disrupt cancer cell replication .
Herbicidal Activity :
  • 5,7-Dimethyl-N-(substituted phenyl)triazolo-pyrimidine sulfonamides (e.g., ) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Their activity depends on sulfonamide groups and pyrimidine core planarity .
  • The target compound’s ester group and pyridine core likely preclude ALS inhibition, highlighting the importance of pyrimidine and sulfonamide moieties for herbicidal action .

Physicochemical Properties

Table 2: Physical Properties
Compound Melting Point (°C) Solubility Key Spectral Data (¹³C NMR, δ ppm)
Methyl 2-amino-triazolo-pyridine-6-carboxylate Not reported Likely low (ester) 168.13 (C=O), 163.78 (triazolo C), 60.47 (OCH₃)
Compound 5l (pyrimidine carboxamide) 249.7–250.3 Moderate (DMF/DMSO) 168.52 (C=O), 164.56 (triazolo C), 60.50 (OCH₃)
Ethyl 5,7-dimethyl-triazolo-pyrimidine-6-carboxylate 230–306 Low (organic solvents) 168.36 (C=O), 154.01 (pyrimidine C)

Biological Activity

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS No. 57362690) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C8H8N4O2
  • Molecular Weight : 192.18 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been investigated for various biological activities including anti-inflammatory, antibacterial, and potential anticancer properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes which are critical in the inflammatory process:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound19.45 ± 0.0723.8 ± 0.20
Celecoxib (Standard)0.04 ± 0.010.04 ± 0.01

The IC50 values indicate that while the compound shows significant inhibition of COX-2, it is less potent than celecoxib but still noteworthy in its anti-inflammatory potential .

Antibacterial Activity

The compound has also demonstrated moderate antibacterial activity against various pathogens. For example, in a study assessing its efficacy against N. meningitidis and H. influenzae, it was found to be effective at concentrations lower than those required for traditional antibiotics:

PathogenMinimum Inhibitory Concentration (µg/mL)
N. meningitidis64
H. influenzae32

These results suggest that this compound could be a viable candidate for further development as an antibacterial agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of COX Enzymes : The compound's structure allows it to bind effectively to COX enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Antimicrobial Mechanisms : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in vivo and in vitro:

  • In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, the compound significantly reduced edema formation compared to control groups .
  • In Vitro Antibacterial Assays : The compound was tested against a panel of bacterial strains where it demonstrated selective activity against gram-negative bacteria without significant cytotoxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with aminotriazole precursors. For example, cyclocondensation of amino-substituted pyridines with carbonyl derivatives under acidic/basic conditions is common. A tandem reaction using aminotriazole and bromo-enoate esters (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in DMF with K₂CO₃ as a base has been reported for analogous compounds, achieving yields of 72–76% after column chromatography . Optimizing reaction time (e.g., 8 hours) and solvent polarity (e.g., hexane/ethyl acetate for crystallization) improves purity .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

  • NMR/IR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl and amino groups). IR identifies functional groups like esters and amines .
  • X-ray Crystallography : Resolves planar geometry of the triazolopyridine core and dihedral angles of substituents (e.g., phenyl rings tilted ~60° from the fused-ring plane) .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

  • Methodological Answer : By-products include unreacted intermediates or regioisomers. Strategies:

  • Chromatographic Purification : Silica gel chromatography with gradients (e.g., petroleum ether/ethyl acetate) removes polar impurities .
  • Recrystallization : Slow evaporation from hexane/ethyl acetate mixtures yields high-purity crystals .

Advanced Research Questions

Q. How do substituent modifications influence the biological activity of triazolopyridine derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Amino Groups : Enhance binding to biological targets (e.g., anticancer activity via kinase inhibition) .
  • Methyl/Aryl Substituents : Improve metabolic stability. For example, 2-methyl analogs show higher antifungal activity than unsubstituted derivatives .
  • Data Table :
Substituent PositionBiological ActivityReference
2-MethylAntifungal IC₅₀: 8 µM
6-AminoAnticancer (HeLa cells): 72% inhibition

Q. How can contradictory data in synthesis yields or biological activities be resolved?

  • Methodological Answer : Discrepancies arise from varying reaction conditions or assay protocols. Mitigation strategies:

  • Standardized Protocols : Replicate reactions under inert atmospheres with controlled humidity .
  • Dose-Response Studies : Validate biological activity across multiple cell lines (e.g., comparing IC₅₀ values in MCF-7 vs. HEK293 cells) .

Q. What mechanistic insights exist into the compound’s interaction with biological targets?

  • Methodological Answer : Computational and experimental approaches include:

  • Molecular Docking : Predicts binding to kinase ATP pockets (e.g., EGFR tyrosine kinase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) with proteins like human serum albumin .
    • Example : Methyl 2-amino derivatives show π-π stacking with phenylalanine residues in target enzymes, enhancing inhibitory potency .

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